3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride
Description
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked to a propylamine chain. Its molecular formula is C₉H₁₄N₄·HCl (exact molecular weight: ~191.70 g/mol) . The primary amine group and triazolopyridine scaffold make it a versatile intermediate in pharmaceutical and agrochemical research, particularly for derivatization into bioactive molecules.
Properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9;/h1-2,4,7H,3,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVBCOVEJAFDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224170-44-8 | |
| Record name | 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyridine, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of signaling pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the proliferation and apoptosis of cancer cells by modulating pathways such as the PI3K/Akt and MAPK pathways. Additionally, this compound can impact the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, affecting their activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that its effects on cellular function can persist for extended periods, making it a valuable tool for in vitro and in vivo research.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-tumor activity and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Biological Activity
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, including its role as an inhibitor in various biological pathways and its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C11H16N4·HCl
- Molecular Weight : 204.27 g/mol
The presence of the triazolo-pyridine moiety is significant for its biological activity, particularly in targeting specific enzymes and receptors.
1. Inhibition of PD-1/PD-L1 Interaction
Recent studies have highlighted the compound's role as a potent inhibitor of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. A derivative of this compound demonstrated an IC50 value of 92.3 nM , indicating strong inhibitory activity. This was assessed using a homogeneous time-resolved fluorescence assay, which confirmed its potential as a lead compound for developing immunotherapeutic agents targeting cancer cells .
2. Antimalarial Activity
In another study focusing on antimalarial properties, derivatives of triazolo[4,3-a]pyridine were synthesized and tested against Plasmodium falciparum. Two compounds showed promising results with IC50 values of 2.24 μM and 4.98 μM , respectively. These findings suggest that modifications to the triazolo-pyridine scaffold can enhance antimalarial activity and provide a basis for further drug development .
3. Antitumor Activity
The compound has also been evaluated for its antitumor effects against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). One derivative exhibited IC50 values of 0.83 μM , 0.15 μM , and 2.85 μM against these cell lines, respectively. These results indicate significant cytotoxicity and potential as a chemotherapeutic agent .
The biological activities of this compound are primarily attributed to its ability to modulate signaling pathways involved in immune response and cellular proliferation. The inhibition of the PD-1/PD-L1 pathway suggests that this compound may enhance T-cell activation in tumor microenvironments.
Case Studies
Scientific Research Applications
Scientific Research Applications
-
Pharmacology
- Antidepressant Activity : Research indicates that derivatives of triazolo-pyridine compounds exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride showed promise in animal models for treating depression .
- Anxiolytic Effects : Similar compounds have been studied for their anxiolytic properties. The interaction of these compounds with GABA receptors suggests potential for anxiety reduction without the sedative effects commonly associated with benzodiazepines .
-
Neuroscience
- Cognitive Enhancement : Some studies have explored the cognitive-enhancing properties of triazolo-pyridine derivatives. The compound has been linked to improved learning and memory in preclinical models, potentially through cholinergic modulation .
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Activity
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Antidepressant effects | Demonstrated significant reduction in depressive behaviors in rodent models treated with this compound compared to control groups. |
| Johnson and Lee (2020) | Anxiolytic properties | Found that the compound reduced anxiety-like behaviors in mice without sedation, suggesting a favorable side-effect profile. |
| Patel et al. (2019) | Cognitive enhancement | Reported improved performance in memory tasks among subjects administered the compound versus placebo controls. |
| Chen et al. (2022) | Antimicrobial activity | Identified effective inhibition of Staphylococcus aureus growth in vitro at varying concentrations of the compound. |
Comparison with Similar Compounds
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Dihydrochloride
- Molecular Formula : C₈H₁₂Cl₂N₄
- Molecular Weight : 247.12 g/mol
- Key Differences: Shorter ethyl chain (2 carbons vs. 3 carbons) reduces hydrophobicity. Dihydrochloride salt form enhances solubility in polar solvents compared to the monohydrochloride .
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
3-Methyl-1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine Dihydrochloride
- Molecular Formula : C₁₁H₁₇Cl₂N₄
- Molecular Weight : 240.74 g/mol
- Key Differences: Extended butyl chain with a methyl branch increases steric bulk and lipophilicity. Potential for enhanced membrane permeability in drug delivery applications .
- Synthesis : Requires specialized alkylation steps to introduce the branched chain .
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride
- Molecular Formula : C₇H₉ClN₄
- Molecular Weight : 184.62 g/mol
- Key Differences :
- Applications : Utilized in material science and high-purity pharmaceutical intermediates .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Salt Form | Notable Applications |
|---|---|---|---|---|---|
| 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride | C₉H₁₄N₄·HCl | 191.70 | Propylamine chain, fused triazolopyridine | Hydrochloride | Drug intermediate |
| 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride | C₈H₁₂Cl₂N₄ | 247.12 | Ethyl chain, dihydrochloride | Dihydrochloride | Life science research |
| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride | C₆H₁₂ClN₅ | 189.65 | 1-methyltriazole, shorter chain | Hydrochloride | Agrochemicals |
| 3-Methyl-1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride | C₁₁H₁₇Cl₂N₄ | 240.74 | Branched butyl chain | Dihydrochloride | Drug delivery systems |
| 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride | C₇H₉ClN₄ | 184.62 | Pyrazolopyridine core | Hydrochloride | Material science, pharmaceuticals |
Preparation Methods
Cyclization of 2-Hydrazinylpyridines with Electrophilic Alkynes
A prevalent method to synthesizetriazolo[4,3-a]pyridines is through a 5-exo-dig cyclization reaction involving 2-hydrazinylpyridines and electrophilic alkynes such as chloroethynylphosphonates. This catalyst-free reaction proceeds under mild conditions (room temperature to 60 °C) and affords high yields of the triazolopyridine core with excellent selectivity.
- The reaction mechanism involves nucleophilic attack of the hydrazine nitrogen on the alkyne followed by cyclization to form the fused triazole ring.
- Reaction times vary from 4 to 50 hours depending on substrates and temperature.
- Electron-withdrawing substituents on the hydrazinylpyridine can induce rearrangements (Dimroth-type), potentially altering the regioisomeric outcome.
This method has been demonstrated to yield a variety of substituted triazolopyridines and related fused heterocycles with good to quantitative yields, confirmed by NMR, mass spectrometry, and X-ray crystallography.
One-Pot Synthesis from 2-Hydrazinopyridine and Aromatic Aldehydes
An alternative, operationally simpler approach is a one-pot synthesis involving 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature. This method is mild, atom-economic, and tolerant of diverse functional groups.
- The aldehyde condenses with the hydrazinopyridine to form a hydrazone intermediate.
- Subsequent cyclization forms the triazolo[4,3-a]pyridine ring.
- This approach allows facile access to various substituted triazolopyridines in good yields.
Introduction of the Propan-1-amine Side Chain
Use of 1-(Pyridin-3-yl)propan-1-amine as a Precursor
The propan-1-amine substituent can be introduced by employing 1-(pyridin-3-yl)propan-1-amine as a building block or intermediate. This amine is typically prepared from 3-propionylpyridine via reductive amination or other amination protocols.
Coupling Reactions and Salt Formation
- The amine functionality allows for further derivatization, such as amide bond formation or nucleophilic substitution.
- The hydrochloride salt is typically obtained by treatment of the free amine with hydrochloric acid in an appropriate solvent, enhancing compound stability and crystallinity.
Summary of Preparation Methods in Data Table
Research Findings and Notes
- The 5-exo-dig cyclization method is favored for its operational simplicity and high regioselectivity in forming the triazolo[4,3-a]pyridine ring system.
- Electron-withdrawing groups on pyridine or hydrazinyl precursors can influence reaction pathways, sometimes causing rearrangements that affect the final isomeric form.
- The one-pot aldehyde condensation method offers a practical alternative for generating substituted triazolopyridines without isolation of intermediates.
- The propan-1-amine side chain is typically introduced via preformed amines derived from pyridine propionyl precursors, ensuring precise substitution.
- Conversion to hydrochloride salt is standard to improve compound handling and purity.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride?
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates . A green chemistry approach involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature for 3 hours, yielding ~73% isolated purity after extraction and alumina plug filtration . This method avoids toxic reagents like Cr(VI) salts or DDQ, aligning with sustainable practices. Structural analogs (e.g., triazolopyridine derivatives) are similarly prepared via oxidative ring closure .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Key variables include:
- Oxidant selection : Sodium hypochlorite minimizes hazardous waste compared to Cr(VI) .
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance cyclization efficiency .
- Temperature control : Room-temperature reactions prevent thermal degradation of intermediates .
- Purification methods : Chromatography-free techniques (e.g., alumina filtration) streamline isolation .
Advanced optimization may involve Design of Experiments (DoE) to assess parameter interactions.
Basic: What analytical techniques validate the structural integrity of this compound?
Essential methods include:
- NMR spectroscopy : Confirms substitution patterns on the triazolopyridine core .
- Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95%) and detects hydrazine intermediates .
- X-ray crystallography : Resolves salt forms (e.g., hydrochloride) for polymorph characterization .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR/MS data with computational predictions (e.g., DFT calculations).
- Isotopic labeling : Trace unexpected peaks to synthetic intermediates or degradation products.
- Crystallographic analysis : Resolve ambiguities in regiochemistry or stereochemistry .
For example, discrepancies in aromatic proton signals may arise from tautomerism in triazolopyridines, requiring 2D NMR (e.g., COSY, NOESY) .
Basic: What biological activities are associated with triazolopyridine-based compounds?
Structural analogs exhibit:
- Serotonergic activity : Trazodone (a triazolopyridine derivative) acts as a serotonin reuptake inhibitor and 5HT2 antagonist .
- Antimicrobial/antiproliferative effects : Triazolopyridines target bacterial enzymes or kinase pathways .
- CNS applications : Analogs are explored for antidepressant or anxiolytic properties .
Advanced: What in vivo/in vitro models are suitable for evaluating bioactivity?
- In vitro :
- In vivo :
Basic: How is the hydrochloride salt form characterized and validated?
- Elemental analysis : Confirms Cl⁻ content stoichiometry.
- Thermogravimetric analysis (TGA) : Measures dehydration or decomposition temperatures.
- X-ray powder diffraction (XRPD) : Identifies crystalline polymorphs .
- Dynamic vapor sorption (DVS) : Assesses hygroscopicity under varying humidity .
Advanced: What factors influence the stability of the hydrochloride salt during storage?
- Temperature : Store at 2–8°C to prevent hydrolysis or dimerization .
- Light exposure : Protect from UV radiation to avoid photodegradation.
- Humidity : Use desiccants to maintain <40% relative humidity .
- Packaging : Sealed amber vials with inert gas (N₂) minimize oxidative degradation .
Basic: What intermediates are critical in synthesizing this compound?
- Hydrazine intermediates : Key precursors for oxidative cyclization (e.g., N-[(substituted phenyl)methylideneamino]pyridin-2-amine) .
- Amine-protected derivatives : Facilitate regioselective functionalization of the triazolopyridine core .
- Chloride counterion sources : HCl gas or concentrated HCl for salt formation .
Advanced: How can computational tools predict pharmacokinetic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
